molecular formula C9H9BrN2O B11925523 2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol CAS No. 1260800-59-6

2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol

Cat. No.: B11925523
CAS No.: 1260800-59-6
M. Wt: 241.08 g/mol
InChI Key: LUCPMVVVQGVNAR-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The presence of a bromine atom at the 5-position and a hydroxyl group at the ethan-1-ol side chain makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Products include various substituted indazole derivatives.

    Oxidation: Products include aldehydes or ketones.

    Reduction: Products include alkanes or alcohols.

Scientific Research Applications

2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity. The bromine atom and hydroxyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

CAS No.

1260800-59-6

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

2-(5-bromoindazol-1-yl)ethanol

InChI

InChI=1S/C9H9BrN2O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4H2

InChI Key

LUCPMVVVQGVNAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2CCO

Origin of Product

United States

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